Teprotide

概要

説明

準備方法

化学反応の分析

テプロチドは、加水分解や酸化などのさまざまな化学反応を起こします . これらの反応に使用される一般的な試薬には、加水分解のための酸と塩基、酸化のための酸化剤があります . これらの反応から生成される主な生成物は、ペプチド鎖を構成する個々のアミノ酸です . さらに、テプロチドは、特定のアミノ酸を他のアミノ酸と置換することで、さまざまな特性を持つアナログを作成する置換反応を起こすことができます .

科学研究への応用

これは、動物モデルで血圧を効果的に低下させることが示されており、ヒトの高血圧治療における可能性が調査されています . 医療用途に加えて、テプロチドは、アンジオテンシン変換酵素阻害のメカニズムと、血圧調節におけるアンジオテンシンIIの役割を研究するための生化学研究にも使用されてきました . さらに、テプロチドは、カプトプリルなどの他のアンジオテンシン変換酵素阻害剤の開発のためのリード化合物として使用されてきました .

科学的研究の応用

It has been shown to effectively lower blood pressure in animal models and has been investigated for its potential use in treating hypertension in humans . In addition to its medical applications, teprotide has also been used in biochemical research to study the mechanisms of angiotensin converting enzyme inhibition and the role of angiotensin II in blood pressure regulation . Furthermore, this compound has been used as a lead compound for the development of other angiotensin converting enzyme inhibitors, such as captopril .

作用機序

類似化合物との比較

生物活性

Teprotide is a nonapeptide isolated from the venom of the snake Bothrops jararaca. It functions primarily as an angiotensin-converting enzyme (ACE) inhibitor, which plays a crucial role in the regulation of blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism not only reduces blood pressure but also enhances the effects of bradykinin, a peptide that promotes vasodilation and has anti-inflammatory properties .

This compound's primary action as an ACE inhibitor results in:

- Decreased Angiotensin II Levels : By inhibiting ACE, this compound reduces the synthesis of angiotensin II, leading to vasodilation and decreased blood pressure.

- Increased Bradykinin Levels : The inhibition of ACE also prevents the breakdown of bradykinin, which contributes to its vasodilatory effects.

Pharmacodynamics

This compound exhibits a range of biological activities that can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antihypertensive Effects | Reduces blood pressure by inhibiting ACE and decreasing angiotensin II levels. |

| Vasodilation | Promotes relaxation of blood vessels through increased bradykinin levels. |

| Anti-inflammatory Effects | Modulates inflammatory responses, potentially reducing tissue damage. |

Clinical Studies

- Hemodynamic Effects : In a study involving normotensive and hypertensive rats, this compound significantly lowered blood pressure in sodium-depleted conditions, demonstrating its efficacy as an antihypertensive agent .

- Comparative Studies : this compound has been compared with other ACE inhibitors like captopril. In clinical trials, this compound showed varying success in achieving target blood pressure reductions compared to captopril, indicating its potential but also limitations in clinical application .

- Case Studies : A notable case study observed that this compound administration resulted in decreased mean arterial pressure without significant adverse effects in a controlled group of patients . However, its high cost and lack of oral bioavailability limited its widespread use.

Limitations and Challenges

Despite its promising biological activity, this compound's clinical application has been restricted due to several factors:

- Cost : The expense associated with this compound production has hindered its use as a standard treatment for hypertension.

- Route of Administration : this compound is not effective when administered orally, necessitating intravenous delivery for therapeutic effects .

Research Findings

Recent research continues to explore the broader implications of this compound's biological activity within the renin-angiotensin system (RAS). Studies have indicated that:

- This compound's inhibition of ACE may have protective cardiovascular effects beyond mere blood pressure reduction, including antiatherogenic properties and modulation of oxidative stress .

- The identification of alternative pathways within the RAS suggests that compounds like this compound could be pivotal in developing new therapeutic strategies for cardiovascular diseases .

特性

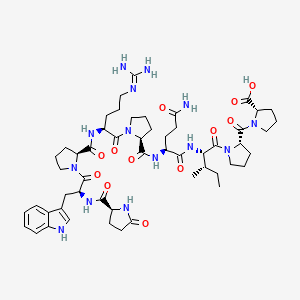

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUHXMGGBIUAPW-CSCXCSGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H76N14O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029698 | |

| Record name | Teprotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1101.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35115-60-7 | |

| Record name | Teprotide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035115607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEPROTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3E5QBF1R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。